Acefurtiamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

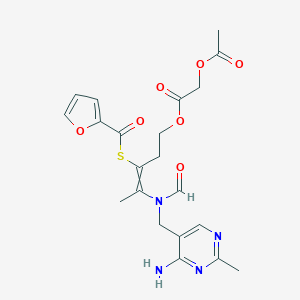

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-(furan-2-carbonylsulfanyl)pent-3-enyl] 2-acetyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O7S/c1-13(25(12-26)10-16-9-23-14(2)24-20(16)22)18(33-21(29)17-5-4-7-30-17)6-8-31-19(28)11-32-15(3)27/h4-5,7,9,12H,6,8,10-11H2,1-3H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBUGVXNAHWTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)COC(=O)C)SC(=O)C2=CC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864202 | |

| Record name | Acefurtiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10072-48-7 | |

| Record name | Acetic acid, 2-(acetyloxy)-, 4-[[(4-amino-2-methyl-5-pyrimidinyl)methyl]formylamino]-3-[(2-furanylcarbonyl)thio]-3-penten-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10072-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acefurtiamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010072487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acefurtiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACEFURTIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6APJ3D1308 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acefurtiamine: An Obscure Vitamin B1 Analog with Analgesic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the discovery and history of Acefurtiamine. Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding this compound is exceptionally scarce. This document summarizes the limited available data and highlights the significant gaps in current knowledge.

Introduction

Chemical and Physical Data

The fundamental chemical and physical properties of this compound have been compiled from available chemical databases. This information is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (3E)-4-{--INVALID-LINK--amino}-3-[(furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl (acetyloxy)acetate | [1] |

| CAS Number | 10072-48-7 | [1][2][3][4][5] |

| Chemical Formula | C21H24N4O7S | [1][2][6] |

| Molar Mass | 476.50 g·mol−1 | [1][3] |

| UNII | 6APJ3D1308 | [1][6] |

Discovery and History

The history of the discovery of this compound, including the individuals and institutions involved in its synthesis and initial investigation, is not detailed in the currently accessible public records. References to the compound appear in comprehensive drug dictionaries such as "The Extra Pharmacopoeia" and "The Dictionary of Drugs," suggesting its recognition in compendia, but the original research behind its inclusion is not cited in available online sources.[1] The lack of a discernible development timeline or published research indicates that this compound may be an older compound that did not proceed through extensive clinical development or has been primarily documented in sources not indexed in common scientific search engines.

Experimental Protocols and Data

A critical deficiency in the available information is the absence of any published experimental protocols related to this compound. No studies detailing its synthesis, in vitro assays, in vivo animal models, or human clinical trials were identified. Consequently, no quantitative data on its pharmacokinetic profile (bioavailability, half-life, metabolism) or pharmacodynamic effects (efficacy, dose-response relationships) can be provided.

Signaling Pathways and Mechanism of Action

This compound is described as having GABAergic activity, similar to clomethiazole.[1] This suggests a potential mechanism of action involving the enhancement of neurotransmission at GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. However, without specific studies on this compound, any depiction of its interaction with signaling pathways would be purely speculative and based on the known mechanisms of other GABAergic agents.

Generalized Drug Discovery and Development Workflow

Due to the absence of specific information on the discovery and development of this compound, a generalized workflow for drug discovery and development is presented below. This diagram illustrates the typical stages a compound would progress through from initial discovery to potential clinical use. It is important to note that this is a hypothetical representation and does not reflect the actual, unknown history of this compound.

Conclusion

This compound remains an enigmatic compound within the landscape of pharmaceutical research. While its basic chemical identity is established and a potential therapeutic area has been suggested, the lack of accessible, in-depth scientific data prevents a thorough understanding of its discovery, history, and pharmacological profile. For researchers, scientists, and drug development professionals, this compound represents a case study in the challenges of retrieving comprehensive information on less-documented chemical entities. Further investigation would require access to historical, non-digitized archives or proprietary industry databases.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Acefurtiamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acefurtiamine is a thiamine (Vitamin B1) analog recognized for its analgesic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its putative mechanism of action. Drawing parallels with the structurally and functionally similar compound clomethiazole, this document elucidates the likely GABAergic pathway through which this compound exerts its effects. While specific experimental protocols for the synthesis and pharmacological evaluation of this compound are not extensively documented in publicly accessible literature, this guide furnishes detailed, representative methodologies for key experiments based on established techniques for characterizing GABAA receptor modulators. All quantitative data are presented in structured tables for clarity, and logical relationships are visualized through diagrams generated using the DOT language.

Chemical Structure and Identification

This compound, with the IUPAC name 4-(N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamido)-3-((furan-2-carbonyl)thio)pent-3-en-1-yl 2-acetoxyacetate, is a synthetic derivative of thiamine.[1] Its chemical structure is characterized by the presence of a pyrimidine and a furan ring, linked by a pentenyl chain with several functional groups.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-(N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamido)-3-((furan-2-carbonyl)thio)pent-3-en-1-yl 2-acetoxyacetate | [1] |

| CAS Number | 10072-48-7 | [1][2] |

| Chemical Formula | C21H24N4O7S | [1][2] |

| Molecular Weight | 476.50 g/mol | [1][2] |

| SMILES | CC(=C(CCOC(=O)COC(=O)C)SC(=O)c1ccco1)N(Cc2cnc(C)nc2N)C=O | [2] |

| InChI Key | MYBUGVXNAHWTOL-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 2. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and delivery.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | 118 °C | Experimental |

| Boiling Point | 680.7 ± 55.0 °C | Predicted |

| Density | 1.348 ± 0.06 g/cm³ | Predicted |

| pKa | 5.49 ± 0.10 | Predicted |

Putative Mechanism of Action: A GABAergic Pathway

While direct and extensive research on the mechanism of action of this compound is limited in publicly available literature, it is described as a vitamin B1 analog with GABAergic activity similar to that of clomethiazole.[3] Clomethiazole is a well-characterized positive allosteric modulator of the GABAA receptor, acting at the barbiturate/picrotoxin binding site.[4] This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuron, reducing its excitability and resulting in sedative, hypnotic, and anticonvulsant effects.[4][5]

Based on this strong parallel, it is hypothesized that this compound also acts as a positive allosteric modulator of the GABAA receptor. This modulation of the primary inhibitory neurotransmitter system in the central nervous system is the likely basis for its observed analgesic properties.

Signaling Pathway

The proposed signaling pathway for this compound's action on the GABAA receptor is depicted below.

Caption: Proposed GABAergic signaling pathway of this compound.

Experimental Protocols

Electrophysiological Analysis of this compound's Effect on GABAA Receptors using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This experimental protocol describes how to assess the modulatory effects of this compound on human GABAA receptors expressed in Xenopus laevis oocytes.

Objective: To determine if this compound potentiates GABA-evoked currents at recombinant human GABAA receptors.

Materials:

-

Xenopus laevis oocytes

-

cDNA or cRNA for human GABAA receptor subunits (e.g., α1, β2, γ2)

-

Collagenase Type IA

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

This compound stock solution (in DMSO)

-

GABA stock solution (in water)

-

Two-electrode voltage clamp (TEVC) setup

-

Microinjection system

Methodology:

-

Oocyte Preparation:

-

Surgically remove oocytes from an anesthetized female Xenopus laevis.

-

Treat oocytes with collagenase (1 mg/mL in ND96) for 1-2 hours to defolliculate.

-

Wash the oocytes thoroughly with ND96 solution and select healthy, stage V-VI oocytes.

-

Store oocytes in ND96 supplemented with penicillin/streptomycin at 18°C.

-

-

Microinjection of GABAA Receptor Subunit cRNA:

-

Prepare a cRNA mixture of the desired GABAA receptor subunits (e.g., α1, β2, γ2 in a 1:1:1 ratio) at a concentration of 1 µg/µL.

-

Inject 50 nL of the cRNA mixture into each oocyte.

-

Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an oocyte in the recording chamber continuously perfused with ND96 solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).

-

Clamp the oocyte membrane potential at -60 mV.

-

Establish a baseline current by perfusing with ND96 solution.

-

-

Application of GABA and this compound:

-

Determine the GABA EC10-EC20 concentration by applying increasing concentrations of GABA to establish a dose-response curve. This submaximal concentration will be used to assess potentiation.

-

Apply the determined EC10-EC20 concentration of GABA until a stable current is elicited.

-

Co-apply the GABA EC10-EC20 concentration with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

-

Include a vehicle control (DMSO) to account for any solvent effects.

-

Perform a washout with ND96 solution between applications.

-

-

Data Analysis:

-

Measure the peak current amplitude for each application.

-

Calculate the potentiation of the GABA-evoked current by this compound as a percentage increase relative to the current evoked by GABA alone.

-

Construct a dose-response curve for this compound potentiation and determine the EC50.

-

Caption: Experimental workflow for TEVC analysis.

Conclusion

This compound is a thiamine analog with significant potential as an analgesic agent. While its precise synthesis and a comprehensive portfolio of pharmacological studies are not widely published, its structural and functional analogy to clomethiazole strongly suggests a mechanism of action involving the positive allosteric modulation of GABAA receptors. The experimental protocol detailed in this guide provides a robust framework for validating this hypothesis and further characterizing the neuropharmacological profile of this compound. Further research into its specific interactions with different GABAA receptor subunit combinations and its in vivo efficacy and safety is warranted to fully elucidate its therapeutic potential.

References

Acefurtiamine synthesis pathway and precursors

An In-Depth Technical Guide to the Synthesis of Acefurtiamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a thiamine (Vitamin B1) derivative that has been investigated for its potential therapeutic properties. As a member of the S-acylthiamine derivative family, it is structurally designed to enhance the bioavailability of thiamine, allowing for more efficient absorption and utilization by the body. This technical guide provides a comprehensive overview of the synthesis of this compound, including its precursors and a proposed synthetic pathway. Due to the limited availability of detailed experimental protocols in publicly accessible scientific literature and patent databases, this guide presents a plausible synthesis route based on established chemical principles for analogous thiamine derivatives.

Chemical Structure and Precursors

The chemical structure of this compound is formally named (3E)-4-{--INVALID-LINK--amino}-3-[(furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl (acetyloxy)acetate. An analysis of this structure reveals the key precursors required for its synthesis:

-

Thiamine (Vitamin B1): The foundational molecule providing the pyrimidine and thiazole ring structures.

-

2-Furoyl chloride (or 2-furoic acid): The source of the S-furoyl group.

-

Anhydride or acyl chloride of an (acetyloxy)acetic acid derivative: To form the O-glycolate acetate ester side chain.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process starting from the readily available precursor, thiamine hydrochloride. The proposed pathway involves the key steps of thiamine ring opening to its thiol form, followed by S-acylation and subsequent modification of the hydroxyethyl side chain.

Diagram: Proposed this compound Synthesis Pathway

Caption: A proposed synthetic pathway for this compound.

Methodology of Key Reaction Steps (Hypothetical)

The following represents a plausible, though not experimentally verified, protocol for the synthesis of this compound. Researchers should treat this as a foundational guide for the development of a specific synthetic method, with optimization of reaction conditions being essential.

Step 1: Generation of the Thiol Form of Thiamine

-

Principle: Treatment of thiamine hydrochloride with a base opens the thiazole ring to expose the reactive thiol group.

-

Protocol:

-

Dissolve thiamine hydrochloride in an appropriate aqueous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of a base, such as sodium hydroxide (NaOH), while monitoring the pH to maintain alkaline conditions.

-

The resulting solution containing the thiamine thiol form is typically used immediately in the next step without isolation.

-

Step 2: S-Acylation with 2-Furoyl Chloride

-

Principle: The highly nucleophilic thiol group of the opened thiamine ring reacts with the electrophilic carbonyl carbon of 2-furoyl chloride to form an S-acyl bond.

-

Protocol:

-

To the solution from Step 1, slowly add 2-furoyl chloride, ensuring the temperature remains low to control the reaction rate and minimize side reactions.

-

The reaction mixture is stirred for a period of time until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the S-furoylthiamine intermediate may be extracted into an organic solvent.

-

Step 3: O-Esterification of the Hydroxyethyl Side Chain

-

Principle: The hydroxyl group on the side chain of the S-furoylthiamine intermediate is esterified using an appropriate acylating agent to introduce the (acetyloxy)acetate moiety.

-

Protocol:

-

The isolated S-furoylthiamine is dissolved in a suitable aprotic solvent.

-

An (acetyloxy)acetylating agent, such as (acetyloxy)acetyl chloride or anhydride, is added to the solution, often in the presence of a non-nucleophilic base (e.g., pyridine) to scavenge the acid byproduct.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

The final product, this compound, is then purified using standard techniques such as column chromatography or recrystallization.

-

Quantitative Data

As no specific literature detailing the synthesis of this compound with quantitative yields was identified, a data table cannot be provided. It is anticipated that the overall yield would be dependent on the optimization of the reaction conditions for each step. For similar S-acyl thiamine derivatives, yields can range from moderate to good.

Logical Relationship of Synthesis

Diagram: Logical Flow of this compound Synthesis

Caption: Logical workflow from precursors to final product.

This technical guide outlines the fundamental aspects of this compound synthesis, from its constituent precursors to a proposed synthetic pathway and the logic behind the key chemical transformations. While a detailed, experimentally validated protocol is not currently available in the public domain, the information provided herein serves as a robust starting point for researchers and drug development professionals interested in the synthesis of this and other S-acyl thiamine derivatives. Further research and experimental work are necessary to establish a scalable and efficient synthesis process for this compound.

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Acefurtiamine

A comprehensive review of the available scientific literature reveals a significant lack of detailed information regarding the pharmacokinetics and pharmacodynamics of Acefurtiamine.

This compound is identified as a vitamin B1 analog.[1][2][3] It is also noted to possess analgesic properties at sufficient doses.[1][2][4] Chemical and physical data, including its molecular formula (C21H24N4O7S) and molar mass (476.50 g·mol−1), are available across various chemical databases.[1][5][6]

Despite these basic characterizations, extensive searches for specific pharmacokinetic parameters—such as half-life, clearance, volume of distribution, and bioavailability—yielded no quantitative data. Similarly, detailed pharmacodynamic studies elucidating its mechanism of action, receptor binding affinities, or dose-response relationships are absent from the public domain. No experimental protocols for preclinical or clinical studies involving this compound could be retrieved.

The initial intention to construct data tables, detail experimental methodologies, and create signaling pathway diagrams as requested cannot be fulfilled due to the absence of the necessary scientific research and published data. The available information is limited to brief mentions in chemical dictionaries and supplier databases, which do not provide the depth required for a technical guide aimed at a scientific audience.

Further research and publication in peer-reviewed journals are necessary to elucidate the pharmacokinetic and pharmacodynamic profile of this compound.

References

Acefurtiamine: A Technical Guide to a Vitamin B1 Analog

Disclaimer: Scientific literature extensively details the properties of many thiamine analogs. However, specific quantitative data and dedicated clinical studies on acefurtiamine are notably scarce. Therefore, this guide leverages available information on this compound and supplements it with data from other well-researched lipophilic thiamine analogs, such as benfotiamine and fursultiamine, to provide a comprehensive overview. This approach is taken to fulfill the request for an in-depth technical guide, and all data derived from analogs will be clearly indicated.

Introduction

This compound is a synthetic, lipophilic derivative of thiamine (Vitamin B1). Like other analogs in its class, it is designed to exhibit enhanced bioavailability compared to the water-soluble thiamine hydrochloride. This improved absorption is crucial for effectively treating thiamine deficiency, a condition that can lead to severe neurological and cardiovascular disorders such as beriberi and Wernicke-Korsakoff syndrome. This technical guide provides a detailed examination of this compound, including its mechanism of action, pharmacokinetics, and the experimental methodologies used to study it.

Mechanism of Action

The biological activity of this compound is predicated on its conversion to thiamine and subsequently to its active form, thiamine pyrophosphate (TPP), also known as thiamine diphosphate (TDP). TPP is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.

2.1. Conversion to Thiamine Pyrophosphate (TPP)

This compound, being a lipophilic prodrug, is readily absorbed across the intestinal mucosa. Following absorption, it is metabolized to S-benzoylthiamine, which is then converted to thiamine by thioesterases in the liver and other tissues. Thiamine is then phosphorylated to TPP by the enzyme thiamine diphosphokinase.[1]

2.2. Role as a Cofactor for Key Enzymes

TPP is a critical cofactor for enzymes that play a central role in cellular energy metabolism:

-

Pyruvate Dehydrogenase Complex (PDC): Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.[2][3]

-

α-Ketoglutarate Dehydrogenase Complex (KGDH): A key enzyme in the citric acid cycle.

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the metabolism of branched-chain amino acids.

-

Transketolase (TK): A crucial enzyme in the pentose phosphate pathway, which is essential for the synthesis of nucleotides and NADPH.[4]

By ensuring a sufficient supply of TPP, this compound helps maintain the function of these vital metabolic pathways.

Pharmacokinetics

Table 1: Comparative Pharmacokinetic Parameters of Thiamine Analogs (Data primarily from Benfotiamine and Fursultiamine studies)

| Parameter | Thiamine Hydrochloride | Benfotiamine (Lipophilic Analog) | Fursultiamine (Lipophilic Analog) |

| Bioavailability | Low (3.7% - 5.3%)[7] | High (approx. 3.6 times that of thiamine HCl)[5] | High[8] |

| Maximum Plasma Concentration (Cmax) | Low | ~5 times higher than thiamine HCl[5][6] | Significantly higher than thiamine HCl[8] |

| Time to Maximum Concentration (tmax) | Variable | Shorter than thiamine HCl | Shorter than thiamine HCl |

| Area Under the Curve (AUC) | Low | Significantly higher than thiamine HCl | Significantly higher than thiamine HCl[8] |

Note: The data presented in this table is derived from studies on benfotiamine and fursultiamine and is intended to be representative of the expected performance of a lipophilic thiamine analog like this compound. Specific values for this compound may vary.

A study comparing benfotiamine to thiamine hydrochloride found that the bioavailability of thiamine in plasma and TDP in erythrocytes after oral administration of benfotiamine were 1147.3 ± 490.3% and 195.8 ± 33.8%, respectively, indicating significantly higher absorption and conversion to the active form.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of thiamine analogs like this compound.

4.1. Measurement of Thiamine Diphosphate (TDP) in Whole Blood by HPLC

This protocol is adapted from established methods for the quantitative analysis of thiamine and its phosphate esters in biological samples.[10][11][12]

4.1.1. Principle

Thiamine and its phosphate esters are extracted from whole blood and derivatized with potassium ferricyanide to form fluorescent thiochrome derivatives. These derivatives are then separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and quantified using a fluorescence detector.

4.1.2. Reagents and Materials

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Potassium ferricyanide solution

-

Sodium hydroxide (NaOH)

-

Methanol, HPLC grade

-

Sodium phosphate buffer, pH 7

-

Thiamine diphosphate (TDP) standard

-

C18 reverse-phase HPLC column (e.g., Luna C18(2), 5 µm, 50 × 3.0 mm)[11]

-

HPLC system with a fluorescence detector (Excitation: 375 nm, Emission: 435 nm)[11]

4.1.3. Sample Preparation

-

Collect whole blood in EDTA-containing tubes.

-

To 500 µL of whole blood, add 500 µL of chilled 10% TCA to precipitate proteins.[13]

-

Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

To the supernatant, add a fluorescence-enhancing agent like methanol and the derivatizing agent, 15% alkaline potassium ferricyanide.[11]

-

Incubate the mixture in the dark at a controlled temperature (e.g., 2-8°C) for a specified time (e.g., 20 minutes) to allow for the formation of thiochrome derivatives.[11]

-

Stop the reaction by adding an acid, such as orthophosphoric acid.[11]

4.1.4. HPLC Analysis

-

Inject the derivatized sample into the HPLC system.

-

Perform gradient elution using a mobile phase consisting of a sodium phosphate buffer (Mobile Phase A) and methanol (Mobile Phase B). A typical gradient might be: 0-0.4 min, 15% B; 0.4-1.0 min, 80% B; 1.0-1.6 min, 25% B; 1.6-2.1 min, 5% B.[11]

-

Monitor the fluorescence of the eluate at the specified wavelengths.

-

Quantify the TDP concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of TDP.

4.2. Pyruvate Dehydrogenase (PDH) Activity Assay

This protocol describes a colorimetric assay to measure the activity of the pyruvate dehydrogenase complex in cell or tissue lysates.[14][15][16]

4.2.1. Principle

The activity of PDH is determined by a coupled enzyme reaction. PDH catalyzes the conversion of pyruvate to acetyl-CoA, with the concomitant reduction of NAD+ to NADH. The produced NADH is then used to reduce a tetrazolium salt (like MTT or WST-1) to a colored formazan product, which can be measured spectrophotometrically. The rate of formazan formation is directly proportional to the PDH activity.[15][16]

4.2.2. Reagents and Materials

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Cell/Tissue Lysis Buffer

-

Pyruvate (Substrate)

-

NAD+

-

Thiamine Pyrophosphate (TPP) (Cofactor)

-

Coenzyme A (CoA)

-

Developer solution containing a tetrazolium salt and an electron mediator

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 440 nm for WST-1 or 566 nm for MTT)[15][16]

4.2.3. Sample Preparation

-

Homogenize tissue samples or lyse cultured cells in ice-cold lysis buffer.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

-

Collect the supernatant for the assay.

4.2.4. Assay Procedure (96-well plate format)

-

Prepare a reaction mixture containing the assay buffer, developer solution, NAD+, substrate (pyruvate), and cofactor (TPP).

-

Add a specific volume of the prepared sample (lysate) to the wells of a 96-well plate.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately measure the absorbance at the appropriate wavelength in a microplate reader.

-

Continue to measure the absorbance at regular intervals (e.g., every minute) to determine the rate of change in absorbance.

-

Calculate the PDH activity based on the rate of formazan production, using a standard curve generated with known concentrations of NADH.

Signaling Pathways and Experimental Workflows

5.1. Thiamine Pyrophosphate (TPP) Biosynthesis Pathway

The following diagram illustrates the general pathway for the synthesis of TPP from thiamine, which would be the metabolic fate of this compound after its initial conversion.

Caption: Conversion of this compound to the active cofactor TPP.

5.2. Role of TPP in Cellular Respiration

This diagram shows the central role of TPP as a cofactor for the Pyruvate Dehydrogenase Complex (PDC) in linking glycolysis to the citric acid cycle.

Caption: TPP's essential role as a cofactor for the PDC.

5.3. Experimental Workflow for Assessing Thiamine Analog Efficacy

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a thiamine analog like this compound.

Caption: Workflow for evaluating a thiamine analog's efficacy.

Conclusion

This compound, as a lipophilic vitamin B1 analog, holds therapeutic promise for the treatment of thiamine deficiency states. While direct and extensive research on this compound itself is limited, the wealth of data on similar compounds like benfotiamine strongly suggests that it likely possesses superior pharmacokinetic properties compared to conventional thiamine salts. This enhanced bioavailability is key to restoring adequate levels of the active cofactor, thiamine pyrophosphate, thereby supporting critical metabolic functions. Further research, including dedicated clinical trials, is necessary to fully elucidate the specific pharmacokinetic profile and clinical efficacy of this compound. The experimental protocols and pathways described in this guide provide a robust framework for such future investigations.

References

- 1. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics of thiamine derivatives especially of benfotiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. realhealthproducts.com [realhealthproducts.com]

- 7. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects | springermedizin.de [springermedizin.de]

- 8. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. login.medscape.com [login.medscape.com]

- 11. japsonline.com [japsonline.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 15. cellbiologics.com [cellbiologics.com]

- 16. raybiotech.com [raybiotech.com]

Acefurtiamine: An In-Depth Technical Guide on In Vivo and In Vitro Effects

A comprehensive review of the available scientific literature reveals a significant scarcity of detailed research on the in vivo and in vitro effects of Acefurtiamine. While the compound is identified as a vitamin B1 analog with potential analgesic properties, there is a notable absence of publicly accessible, in-depth studies detailing its pharmacological and biological activities.[1] This guide serves to consolidate the limited available information and to highlight the areas where further research is critically needed to meet the interests of researchers, scientists, and drug development professionals.

Core Compound Information

This compound is structurally related to thiamine (Vitamin B1) and is suggested to possess analgesic effects at sufficient dosages.[1] Its chemical identity is well-established, with a defined molecular formula and structure.

Table 1: Chemical and Physical Data of this compound

| Property | Value |

| IUPAC Name | (3E)-4-{--INVALID-LINK--amino}-3-[(furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl (acetyloxy)acetate |

| Molecular Formula | C21H24N4O7S |

| Molar Mass | 476.50 g·mol−1 |

| CAS Number | 10072-48-7 |

Source: Wikipedia[1]

In Vivo Effects: A Knowledge Gap

A thorough search of scientific databases yields no specific preclinical or clinical studies detailing the in vivo effects of this compound. To investigate a compound like this compound in vivo, researchers would typically employ a variety of animal models to assess its pharmacokinetic profile, efficacy, and safety.

Hypothetical Experimental Protocols for In Vivo Assessment

While no specific protocols for this compound were found, a standard approach to evaluate a novel analgesic compound in vivo would involve the following methodologies.

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound would need to be determined.

-

Animal Models: Typically, rodents such as mice or rats are used for initial pharmacokinetic studies.[2]

-

Dosing: The compound would be administered via relevant routes, such as oral (p.o.) and intravenous (i.v.), at various dosages.

-

Sample Collection: Blood, urine, and feces would be collected at predetermined time points.

-

Analytical Method: A validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), would be required to quantify this compound and its potential metabolites in biological matrices.[3][4]

Efficacy Studies (Analgesia Models): To substantiate the claim of analgesic properties, various pain models would be utilized.

-

Thermal Pain Models (e.g., Hot Plate Test, Tail-Flick Test): These models assess the response to noxious heat stimuli after administration of the test compound.

-

Chemical Pain Models (e.g., Acetic Acid-Induced Writhing Test, Formalin Test): These models evaluate the response to chemically induced pain.

-

Neuropathic Pain Models (e.g., Chronic Constriction Injury, Spared Nerve Injury): If investigating efficacy in neuropathic pain, these surgical models would be employed.

Toxicology Studies: To assess the safety profile of this compound, acute and chronic toxicity studies would be necessary.

-

Acute Toxicity: A single high dose is administered to determine the immediate adverse effects and the median lethal dose (LD50).

-

Sub-chronic and Chronic Toxicity: The compound is administered daily for an extended period (e.g., 28 or 90 days) to evaluate long-term toxic effects on various organs.

Workflow for a Hypothetical In Vivo Study

Caption: A generalized workflow for conducting an in vivo animal study.

In Vitro Effects: An Unexplored Frontier

Similarly, there is a lack of published research on the in vitro effects of this compound. In vitro studies are crucial for elucidating the mechanism of action of a compound at the cellular and molecular level.

Hypothetical Experimental Protocols for In Vitro Assessment

For a compound like this compound, which is a thiamine analog, in vitro studies would likely focus on its interaction with enzymes that utilize thiamine pyrophosphate as a cofactor, as well as its effects on neuronal cells.

Enzyme Inhibition Assays:

-

Target Enzymes: Assays could be designed to investigate if this compound or its metabolites inhibit key enzymes involved in pain and inflammation pathways, such as cyclooxygenases (COX-1 and COX-2).

-

Methodology: Recombinant enzymes would be incubated with the substrate and varying concentrations of this compound. The product formation would be measured to determine the half-maximal inhibitory concentration (IC50).

Cell-Based Assays:

-

Cell Lines: Neuronal cell lines (e.g., SH-SY5Y, PC-12) or primary neuronal cultures would be appropriate models.

-

Cytotoxicity Assays (e.g., MTT, LDH assays): To determine the concentration range at which this compound is toxic to cells.

-

Neurotransmitter Release Assays: To investigate if this compound modulates the release of neurotransmitters involved in pain signaling, such as substance P or glutamate.

-

Signaling Pathway Analysis (e.g., Western Blot, qPCR): To determine if this compound affects key signaling pathways implicated in pain and inflammation, such as the NF-κB or MAPK pathways.

Workflow for a Hypothetical In Vitro Study

Caption: A simplified workflow for an in vitro cell-based assay.

Signaling Pathways: A Matter of Speculation

Given the absence of mechanistic studies, any discussion of signaling pathways affected by this compound remains speculative. As a thiamine analog, it could potentially interfere with thiamine-dependent enzymatic reactions crucial for cellular metabolism. Its purported analgesic activity suggests a possible interaction with neuronal signaling pathways involved in pain perception. However, without experimental data, no definitive pathways can be described.

A hypothetical signaling pathway that could be investigated for an analgesic compound is the MAP kinase pathway, which is involved in cellular responses to a variety of stimuli.

Hypothetical Signaling Pathway Investigation

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

Acefurtiamine (CAS Number: 10072-48-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acefurtiamine is a synthetic derivative of thiamine (Vitamin B1) recognized for its potential analgesic properties. Structurally, it is a thiamine analog incorporating a furan-2-carbonyl thioester moiety. Although detailed public research on this compound is limited, its structural relationship to other GABAergic thiamine derivatives suggests a mechanism of action involving the modulation of inhibitory neurotransmission and potentially anti-inflammatory pathways. This technical guide synthesizes the available information on this compound, including its chemical properties and a hypothesized synthesis pathway. Furthermore, leveraging data from analogous thiamine derivatives, this document outlines a putative pharmacological profile, including its mechanism of action, pharmacokinetic characteristics, and a toxicological summary. Detailed experimental protocols for evaluating the analgesic and mechanistic aspects of compounds like this compound are also provided to facilitate future research and development.

Chemical and Physical Properties

This compound is an organic compound with the CAS number 10072-48-7. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3E)-4-{--INVALID-LINK--amino}-3-[(furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl (acetyloxy)acetate | [1] |

| Molecular Formula | C₂₁H₂₄N₄O₇S | [1] |

| Molar Mass | 476.50 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Predicted to be soluble in organic solvents such as DMSO and ethanol. | |

| PubChem CID | 3037171 | [1] |

| ChEMBL ID | CHEMBL2104090 | [1] |

Hypothetical Synthesis

A detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be postulated based on its chemical structure, which comprises three main fragments: the 4-amino-2-methylpyrimidine core, a modified pentenyl chain, and a furan-2-carbonyl thioester. The synthesis could logically proceed through the convergent assembly of these key intermediates.

A potential logical workflow for the synthesis is outlined below:

Putative Mechanism of Action

Direct studies on the mechanism of action of this compound are not available. However, based on its structural similarity to other thiamine analogs with analgesic properties, a multi-faceted mechanism can be proposed. This compound is described as a vitamin B1 analog with GABAergic activity, similar to the thiamine derivative clomethiazole.[1]

GABAergic Modulation

The primary hypothesized mechanism is the potentiation of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic signaling leads to a reduction in neuronal excitability, which is a key mechanism for analgesia.

Serotonergic System Interaction

Thiamine and its derivatives have been shown to influence the serotonergic system. Serotonin plays a complex role in pain modulation, with descending serotonergic pathways from the brainstem to the spinal cord being crucial for inhibiting pain signals.

Anti-inflammatory Effects

Chronic pain states are often associated with neuroinflammation. Thiamine derivatives have demonstrated anti-inflammatory properties, which may contribute to their analgesic effects. This is thought to occur through the downregulation of pro-inflammatory cytokines.

The proposed signaling pathways are illustrated below:

Pharmacological Profile (Inferred)

Due to the lack of specific data for this compound, the following pharmacological profile is inferred from studies on structurally related thiamine thioesters, such as sulbutiamine and benfotiamine.

Pharmacokinetics

| Parameter | Inferred Value/Characteristic |

| Absorption | High oral bioavailability is expected due to the lipophilic nature of the thioester moiety, facilitating passive diffusion across the intestinal membrane. |

| Distribution | Expected to readily cross the blood-brain barrier, a key feature for centrally acting analgesics. |

| Metabolism | Likely undergoes hydrolysis of the ester and thioester bonds to release thiamine and other metabolites. The pyrimidine ring may also be subject to oxidation. |

| Elimination Half-life | Estimated to be in the range of 5-10 hours, similar to other lipophilic thiamine derivatives. |

| Excretion | Primarily renal, following metabolic conversion to more water-soluble compounds. |

Toxicology (Predicted)

The toxicological profile of this compound has not been publicly documented. The following table provides predicted data based on general knowledge of thiamine and its derivatives, which are known for their high safety margin.

| Test | Predicted Outcome |

| Acute Toxicity (LD50) | Expected to be low, with an oral LD50 in rodents likely exceeding 2000 mg/kg. |

| Genotoxicity (Ames Test) | Unlikely to be mutagenic, as thiamine and its core structures are not known to be genotoxic. |

| Cardiotoxicity (hERG) | Low risk of hERG channel inhibition is predicted, given the general safety profile of thiamine analogs. |

| In Vitro Micronucleus Test | Predicted to be negative for inducing chromosomal damage. |

Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the analgesic and mechanistic properties of a compound like this compound.

In Vivo Analgesic Efficacy: Hot Plate Test

This protocol assesses the central analgesic activity of a test compound.

Methodology:

-

Animals: Male Swiss Webster mice (20-25 g) are used.

-

Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure: a. Mice are individually placed on the hot plate, and the time until they exhibit a nociceptive response (licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage. b. Animals are then randomly assigned to treatment groups and administered either vehicle or this compound at various doses. c. At predetermined time points (e.g., 30, 60, and 90 minutes) post-administration, the mice are again placed on the hot plate, and the response latency is recorded.

-

Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

In Vitro GABA Receptor Binding Assay

This protocol determines the ability of a test compound to interact with the GABA-A receptor.

Methodology:

-

Membrane Preparation: Whole brains from rats are homogenized in a sucrose buffer and centrifuged to isolate the crude synaptic membrane fraction.

-

Binding Assay: a. The membrane preparation is incubated in a buffer containing a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]-muscimol). b. Increasing concentrations of this compound are added to compete for binding with the radioligand. c. Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

-

Filtration and Quantification: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In Vitro Serotonin Reuptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the serotonin transporter (SERT).

Methodology:

-

Synaptosome Preparation: Brain tissue is homogenized, and synaptosomes (resealed nerve terminals) are isolated by differential centrifugation.

-

Uptake Assay: a. Synaptosomes are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., fluoxetine). b. [³H]-serotonin is added to initiate the uptake reaction. c. The reaction is stopped after a short incubation period by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped inside the synaptosomes on the filters is measured.

-

Data Analysis: The IC50 value for the inhibition of serotonin uptake is determined.

Measurement of Pro-inflammatory Cytokines in a Carrageenan-Induced Paw Edema Model

This protocol assesses the anti-inflammatory activity of a test compound in an acute inflammation model.

Methodology:

-

Animal Model: Male Wistar rats (150-200 g) are used.

-

Procedure: a. Animals are pre-treated with this compound or vehicle. b. Acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw. c. Paw volume is measured using a plethysmometer at various time points.

-

Tissue Collection and Cytokine Measurement: a. At the time of peak edema (e.g., 3 hours), animals are euthanized, and the inflamed paw tissue is collected. b. The tissue is homogenized, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant are quantified using specific ELISA kits.

-

Data Analysis: The percentage inhibition of edema and the reduction in cytokine levels in the this compound-treated groups are calculated relative to the vehicle control group.

Conclusion

This compound is a promising thiamine analog with potential analgesic applications. While direct experimental data remains scarce, its structural characteristics and the well-documented pharmacology of related compounds provide a strong foundation for a hypothesized mechanism of action centered on GABAergic modulation, interaction with the serotonergic system, and anti-inflammatory effects. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this compound's pharmacological profile. Further research is warranted to validate these hypotheses and fully elucidate the therapeutic potential of this compound.

References

Acefurtiamine IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acefurtiamine is a thiamine (vitamin B1) analogue that has been noted for its potential analgesic properties. This technical guide synthesizes the available chemical and pharmacological information on this compound, providing a resource for researchers and professionals in drug development. Due to the limited publicly available data, this document also outlines general methodologies and theoretical pathways relevant to the study of similar small molecule therapeutics.

Chemical Identity

This compound is a synthetic derivative of vitamin B1. Its chemical structure is more complex than that of thiamine, incorporating a furan carbonyl thioester and an acetoxyacetate group.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:

(3E)-4-{--INVALID-LINK--amino}-3-[(furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl (acetyloxy)acetate [1]

Other systematic names found in chemical databases include:

-

4-(N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamido)-3-((furan-2-carbonyl)thio)pent-3-en-1-yl 2-acetoxyacetate[2]

-

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-(furan-2-carbonylsulfanyl)pent-3-enyl] 2-acetyloxyacetate[3]

Synonyms

This compound is also known by the following synonyms:

-

Acefurtiamina (Spanish)

-

S-ESTER OF THIO-2-FUROIC ACID WITH N-((4-AMINO-2-METHYL-5-PYRIMIDINYL)METHYL)-N-(4-HYDROXY-2-MERCAPTO-1-METHYL-1-BUTENYL)FORMAMIDE O-GLYCOLATE ACETATE[4]

-

INN: Acefurtiaminum

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Source |

| Molecular Formula | C21H24N4O7S | [1][2][4] |

| Molecular Weight | 476.50 g/mol | [1][2][4] |

| CAS Number | 10072-48-7 | [1][2] |

| Appearance | Solid (predicted) | N/A |

| Solubility | No data available | N/A |

| InChI Key | MYBUGVXNAHWTOL-UHFFFAOYSA-N | [2][4] |

Table 1: Physicochemical Properties of this compound

Synthesis and Manufacturing

Detailed, publicly accessible experimental protocols for the synthesis of this compound are scarce. However, based on its chemical structure, a plausible synthetic route would likely involve the multi-step assembly of its core components: the pyrimidine moiety, the furan ring, and the linking side chain with its ester functionalities. A generalized workflow for the synthesis of a pharmaceutical intermediate is depicted in Figure 1.

Figure 1: Generalized Synthetic Workflow

Mechanism of Action (Hypothetical)

This compound is described as a vitamin B1 analog, and some sources suggest it may have GABAergic activity, similar to the thiamine derivative clomethiazole[1]. Thiamine itself is crucial for the synthesis of the neurotransmitter acetylcholine and for maintaining myelin sheath integrity. As an analogue, this compound may interfere with or modulate these processes.

The potential interaction with the GABAergic system is of particular interest for its analgesic effects. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic signaling typically leads to sedative, anxiolytic, and analgesic effects. A hypothetical signaling pathway illustrating how a compound like this compound might potentiate GABAergic neurotransmission is shown in Figure 2.

Figure 2: Hypothetical GABAergic Signaling Pathway

Experimental Protocols

Generalized HPLC Method for Purity and Assay

Objective: To determine the purity and concentration of a small molecule drug substance.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for pH adjustment)

-

Reference standard of the analyte

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the test sample in the same solvent to a concentration within the range of the calibration curve.

-

Analysis: Inject the standard and sample solutions onto the HPLC system.

-

Data Processing: Integrate the peak areas of the analyte in the chromatograms. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the sample by interpolation from the calibration curve. Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks.

A workflow for this generalized analytical process is presented in Figure 3.

References

Acefurtiamine: An Obscure Vitamin B1 Analog with Undocumented Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acefurtiamine is a synthetic derivative of thiamine (vitamin B1), identified in chemical and pharmacological literature as a compound with potential analgesic properties.[1][2][3] Despite this classification, a comprehensive review of published scientific literature reveals a significant lack of primary research data. While encyclopedic entries and commercial suppliers note its existence and analgesic potential, there is a notable absence of preclinical or clinical studies detailing its efficacy, mechanism of action, or safety profile. This whitepaper summarizes the available information on this compound and highlights the critical gaps in our understanding of its purported analgesic effects.

Chemical and Pharmacological Profile

This compound is recognized as a thiamine analog.[1][2][3][4][5] The Wikipedia entry for this compound suggests it may exert its effects in a manner similar to the GABAergic activity of another thiamine derivative, clomethiazole, and that it functions as an analgesic at sufficient doses.[1] However, this claim is not substantiated by citations of primary research. The Global Substance Registration System (GSRS) also classifies this compound as an "Analgesic Agent".[5]

Chemical Identifiers:

-

IUPAC Name: (3E)-4-{--INVALID-LINK--amino}-3-[(furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl (acetyloxy)acetate[1]

-

CAS Number: 10072-48-7[1]

-

Molecular Formula: C₂₁H₂₄N₄O₇S[1]

Published Research on Analgesic Properties: A Conspicuous Absence

Extensive searches of prominent scientific databases for published research on the analgesic properties of this compound have yielded no specific preclinical or clinical studies. Consequently, there is no quantitative data available to summarize in tabular form, nor are there any described experimental protocols to detail. The core requirements of an in-depth technical guide, including data on efficacy (e.g., ED₅₀ values, pain threshold modifications), pharmacokinetic and pharmacodynamic profiles, and detailed methodologies from cited experiments, cannot be fulfilled based on the currently accessible scientific literature.

The primary references found for this compound date back to "The Extra Pharmacopoeia" (1993) and "The Dictionary of Drugs" (1990), which are reference texts and not primary research publications.[1] These sources likely contain brief, descriptive entries rather than the detailed experimental data required for a thorough scientific evaluation.

Postulated Mechanisms and Future Research Directions

Given the mention of a potential similarity to the GABAergic activity of clomethiazole, it could be hypothesized that this compound's mechanism of action may involve the modulation of GABA receptors, which are known to play a role in pain signaling.[1][6] However, without experimental evidence, this remains speculative.

The lack of published research on this compound presents a clear opportunity for investigation. Future preclinical studies would be necessary to:

-

Confirm and Quantify Analgesic Activity: Utilizing established animal models of pain (e.g., hot plate, tail-flick, formalin test, and models of neuropathic or inflammatory pain) would be the first step to validate and quantify the analgesic effects of this compound.[5]

-

Elucidate the Mechanism of Action: In vitro and in vivo studies would be required to determine the molecular targets of this compound. This would involve investigating its interaction with GABA receptors, as well as other potential targets in the central and peripheral nervous systems involved in nociception.

-

Determine the Pharmacokinetic and Safety Profile: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as to establish its toxicological profile.

Visualization of Hypothetical Workflow

Without concrete experimental data, a workflow for future research can be conceptualized. The following diagram illustrates a potential experimental workflow for the initial preclinical evaluation of this compound's analgesic properties.

A potential experimental workflow for investigating the analgesic properties of this compound.

Conclusion

While this compound is identified as a vitamin B1 analog with analgesic properties, the complete absence of published primary research makes it impossible to provide an in-depth technical guide on its use, efficacy, or mechanism of action. The information available is limited to brief, unsubstantiated mentions in reference texts and commercial catalogs. For researchers, scientists, and drug development professionals, this compound represents an unexplored compound with a putative, yet unproven, therapeutic potential. The path forward requires foundational preclinical research to validate its analgesic claims and to characterize its pharmacological profile. Without such data, this compound remains an enigma in the field of analgesic research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Vitamin B1 analogue [a.osmarks.net]

- 3. fa-wikipedia--on--ipfs-org.ipns.dweb.link [fa-wikipedia--on--ipfs-org.ipns.dweb.link]

- 4. Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. advinus.com [advinus.com]

- 6. GABAergic mechanisms of analgesia: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Thiamine and Its Derivatives as Potential Analgesics in Preclinical Research

Disclaimer: No specific preclinical studies detailing the analgesic dosage of Acefurtiamine in animal models were identified in a comprehensive literature search. This compound is recognized as a vitamin B1 analog with analgesic properties. The following information is based on studies of thiamine and its other derivatives, such as benfotiamine, and is provided as a reference for researchers investigating the potential analgesic effects of thiamine-related compounds.

Introduction

Thiamine (Vitamin B1) and its derivatives are being investigated for their potential therapeutic roles beyond vitamin supplementation, including their effects on pain and inflammation. This document provides a summary of available data on the analgesic effects of thiamine and its derivatives in various animal models. The protocols and data presented here can serve as a starting point for designing preclinical studies to evaluate the analgesic properties of novel thiamine analogs like this compound.

Data Presentation: Analgesic Effects of Thiamine and Derivatives in Animal Models

The following table summarizes the quantitative data from studies investigating the analgesic effects of thiamine and its derivatives.

| Compound | Animal Model | Pain Model | Administration Route | Dosage Range | Observed Analgesic Effect | Reference |

| Thiamine | Mice | Hot Plate Test (Acute Nociception) | Intraperitoneal (i.p.) | 50, 100, 125 mg/kg | Significant increase in pain threshold. | [1] |

| Thiamine | Mice | Sciatic Nerve Ligation (Neuropathic Pain) | Intraperitoneal (i.p.) | 50, 100, 125 mg/kg | Significant analgesic effects in ligated animals. | [1] |

| Thiamine | Rats | Cisplatin-Induced Neuropathy | Not Specified | Not Specified | Produced a 21.3% analgesic effect. | [2] |

| Thiamine Diphosphate (TDP) | Not Specified | Not Specified | Not Specified | Not Specified | Enhances the pharmacological activities of orthophen, indomethacin, and tramal. | [3] |

| Benfotiamine | Rats | Formalin-Induced Inflammatory Pain | Oral | 10-300 mg/kg | Significantly reduced flinching behavior. | |

| Benfotiamine | Rats | L5/L6 Spinal Nerve Ligation (Neuropathic Pain) | Oral | 75-300 mg/kg | Significantly reduced tactile allodynia. | |

| Benfotiamine | Rats | Streptozotocin-Induced Diabetic Neuropathy | Oral | 75-300 mg/kg | Significantly reduced tactile allodynia. |

Experimental Protocols

Hot Plate Test for Acute Nociception

This protocol is adapted from studies evaluating the acute anti-nociceptive effects of thiamine in mice.[1]

Objective: To assess the central analgesic activity of a compound by measuring the latency of the animal's response to a thermal stimulus.

Materials:

-

Hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C)

-

Male Swiss mice (20-25 g)

-

Thiamine solution (or test compound)

-

Saline solution (vehicle control)

-

Positive control (e.g., Morphine)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Acclimatize mice to the experimental room for at least 1 hour before testing.

-

Habituate each mouse to the hot plate apparatus by placing it on the unheated plate for a few minutes.

-

Administer the thiamine solution (e.g., 50, 100, 125 mg/kg, i.p.), vehicle, or positive control to different groups of mice.

-

At a predetermined time after injection (e.g., 30 minutes), place each mouse on the heated hot plate.

-

Start a stopwatch and observe the mouse for signs of nociception, such as licking of the hind paws or jumping.

-

Record the latency (in seconds) to the first sign of nociception. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Compare the mean reaction times of the treated groups with the control group to determine the analgesic effect.

Sciatic Nerve Ligation Model of Neuropathic Pain

This protocol is a general representation of the sciatic nerve ligation model used to induce neuropathic pain in rodents.[1]

Objective: To create a model of chronic neuropathic pain to evaluate the efficacy of potential analgesics.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps)

-

Suture material (e.g., 4-0 silk)

-

Test compound (e.g., thiamine solution)

-

Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

-

Anesthetize the animal.

-

Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Carefully isolate the sciatic nerve and place a loose ligature around it. The tightness of the ligature is critical and should be consistent across animals.

-

Close the incision with sutures or staples.

-

Allow the animals to recover for a period of time (e.g., 7-14 days) for the neuropathic pain to develop.

-

Assess baseline pain thresholds before and after surgery using tests for mechanical allodynia and thermal hyperalgesia.

-

Administer the test compound or vehicle to the animals.

-

Measure pain thresholds at various time points after drug administration to evaluate the analgesic effect.

Formalin-Induced Inflammatory Pain Model

This protocol is based on the formalin test used to assess both acute and inflammatory pain.

Objective: To evaluate the analgesic effect of a compound on both neurogenic (early phase) and inflammatory (late phase) pain.

Materials:

-

Male Wistar rats (180-220 g)

-

Formalin solution (e.g., 5% in saline)

-

Test compound (e.g., benfotiamine)

-

Observation chamber

-

Syringes and needles for oral gavage and subcutaneous injection

Procedure:

-

Acclimatize the rats to the observation chambers.

-

Administer the test compound or vehicle orally.

-

After a set pre-treatment time (e.g., 60 minutes), inject a small volume of formalin solution (e.g., 50 µL) subcutaneously into the plantar surface of one hind paw.

-

Immediately place the rat back into the observation chamber.

-

Record the total time the animal spends licking or flinching the injected paw during two distinct phases:

-

Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.

-

Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.

-

-

Compare the duration of nociceptive behaviors in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

The exact mechanisms underlying the analgesic effects of thiamine and its derivatives are not fully elucidated but are thought to involve multiple pathways.

-

Anti-inflammatory Effects: Thiamine has been shown to possess anti-inflammatory properties, which may contribute to its analgesic effects, particularly in inflammatory pain models.[1]

-

Enhancement of Other Analgesics: Thiamine diphosphate has been observed to enhance the pharmacological activity of other analgesics like indomethacin and tramadol.[3]

-

Modulation of Neuropathic Pain: Studies suggest that thiamine and its metabolites, like thiamine pyrophosphate (TPP), can alleviate neuropathic pain. Cisplatin-induced neuropathy, for instance, has been linked to a decrease in the conversion of thiamine to TPP, and supplementation with TPP showed a significant analgesic effect.[2] This suggests a role in neuronal function and protection.

Below are diagrams illustrating a general experimental workflow for analgesic testing and a proposed signaling pathway for the analgesic action of thiamine derivatives in neuropathic pain.

Caption: General experimental workflow for preclinical analgesic testing.

Caption: Proposed mechanism of thiamine derivatives in neuropathic pain.

References

Application Notes and Protocols for the Laboratory Synthesis of Acefurtiamine

For Research Use Only.

Introduction

Acefurtiamine is a vitamin B1 analog that has been investigated for its potential therapeutic properties. As a derivative of thiamine, it is structurally complex, and its synthesis requires a multi-step process involving the careful construction of its key components. This document provides a detailed, albeit hypothetical, protocol for the laboratory synthesis of this compound. Due to the limited availability of a publicly documented, step-by-step synthesis of this compound, the following protocol has been constructed based on established principles of organic chemistry and known synthetic routes for analogous thiamine derivatives and their precursors. This protocol is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry.

Proposed Synthetic Route Overview

The proposed synthesis of this compound is a multi-stage process that involves the synthesis of key precursors followed by their assembly. The overall strategy involves:

-

Synthesis of the Pyrimidine Moiety: Preparation of N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamide.

-

Synthesis of the Thioester Side-Chain Precursor: Preparation of 4-(formamido)-3-mercaptopent-3-en-1-yl 2-acetoxyacetate.

-

Final Assembly: Coupling of the pyrimidine and the thioester side-chain precursors to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for each major step in the proposed synthesis of this compound. These values are estimates based on typical yields for analogous reactions reported in the chemical literature.

| Step No. | Reaction Stage | Starting Material(s) | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | Synthesis of the Pyrimidine Moiety | 4-Amino-2-methyl-5-pyrimidinemethanol, Formamide | N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamide | 75-85 | >95 (after cryst.) |

| 2a | Synthesis of the Acetoxyacetate Side Chain | 3-Butyn-1-ol, Acetic Anhydride | 4-Hydroxybut-2-yn-1-yl acetate | 80-90 | >98 (after dist.) |

| 2b | Michael Addition and Thiol Formation | 4-Hydroxybut-2-yn-1-yl acetate, Thioacetic acid | S-(4-acetoxy-1-formylbut-1-en-2-yl) ethanethioate | 60-70 | >95 (after chrom.) |

| 2c | Hydrolysis and Acetoxyacetylation | S-(4-acetoxy-1-formylbut-1-en-2-yl) ethanethioate, Acetoxyacetyl chloride | 4-(formamido)-3-mercaptopent-3-en-1-yl 2-acetoxyacetate | 65-75 | >95 (after chrom.) |

| 3a | Thioester Formation | 2-Furoic acid, Thionyl chloride | 2-Furoyl chloride | 90-98 | Used in situ |

| 3b | Final Coupling | 4-(formamido)-3-mercaptopent-3-en-1-yl 2-acetoxyacetate, 2-Furoyl chloride, N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamide | This compound | 40-50 | >98 (after HPLC) |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamide

This procedure is adapted from known methods for the formylation of aminomethylpyrimidines.

Materials:

-

4-Amino-2-methyl-5-pyrimidinemethanol

-

Formamide

-

Anhydrous Toluene

-

Sodium metal

-

Ethanol (for quenching)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add formamide and a catalytic amount of freshly cut sodium metal.

-

Heat the mixture to 120 °C under a nitrogen atmosphere until the sodium has completely reacted to form sodium formamide.

-

Cool the mixture to room temperature and add 4-Amino-2-methyl-5-pyrimidinemethanol and anhydrous toluene.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and cautiously quench with ethanol to destroy any remaining sodium formamide.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamide as a solid.

Step 2: Synthesis of 4-(formamido)-3-mercaptopent-3-en-1-yl 2-acetoxyacetate

This multi-step sequence is a proposed route to construct the core of the side chain.

Step 2a: Synthesis of 4-Hydroxybut-2-yn-1-yl acetate

-

In a round-bottom flask, dissolve 3-butyn-1-ol in pyridine and cool to 0 °C.

-

Slowly add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 4-Hydroxybut-2-yn-1-yl acetate by vacuum distillation.

Step 2b: Synthesis of S-(4-acetoxy-1-formylbut-1-en-2-yl) ethanethioate

-

In a flask, dissolve 4-Hydroxybut-2-yn-1-yl acetate in a suitable solvent such as dichloromethane.

-

Add thioacetic acid and a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Cool the reaction and remove the solvent in vacuo.

-

Purify the product by column chromatography on silica gel.

Step 2c: Synthesis of 4-(formamido)-3-mercaptopent-3-en-1-yl 2-acetoxyacetate

-

Hydrolyze the thioacetate from Step 2b under basic conditions (e.g., sodium methoxide in methanol) to generate the free thiol.

-

Neutralize the reaction mixture and extract the thiol.

-

In a separate flask, prepare acetoxyacetyl chloride by reacting acetoxyacetic acid with thionyl chloride.

-

React the thiol with acetoxyacetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent at low temperature to form the acetoxyacetate ester.

-